BenchChemオンラインストアへようこそ!

N-quinolin-6-ylbenzamide

Translation initiation Protein-protein interaction inhibitors Fragment-based drug discovery

The unsubstituted N-quinolin-6-ylbenzamide scaffold is essential for SAR reproducibility. Substituting with halogenated analogs introduces confounding target engagement (e.g., KCNQ1). Procure CAS 219645-89-3 to maintain data integrity in HDAC programs, translation initiation screens, and NMR fragment campaigns as archived in BMRB (bmse011146).

Molecular Formula C16H12N2O
Molecular Weight 248.285
CAS No. 219645-89-3
Cat. No. B2453654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-quinolin-6-ylbenzamide
CAS219645-89-3
Molecular FormulaC16H12N2O
Molecular Weight248.285
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15/h1-11H,(H,18,19)
InChIKeyWQBDHSKBYRWNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-quinolin-6-ylbenzamide (CAS 219645-89-3) Procurement Specifications and Chemical Baseline


N-quinolin-6-ylbenzamide (CAS 219645-89-3), also cataloged as N-(quinolin-6-yl)benzamide, is an unsubstituted quinoline-benzamide conjugate with a molecular formula of C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol [1]. The compound features a quinoline ring system linked at the 6-position to a benzamide moiety, with computed descriptors including an XLogP3 of 3.2, a topological polar surface area of 42 Ų, and two hydrogen bond acceptors [1]. It is a solid crystalline powder with a melting point of 131–133 °C and predicted water solubility of 0.0012 mg/mL [1]. The compound serves as a core scaffold for medicinal chemistry derivatization and is employed as a fragment in NMR-based screening libraries [2]. Structurally defined analogs bearing substituents on the quinoline or phenyl rings exhibit divergent physicochemical, binding, and efficacy profiles, rendering direct substitution with this unadorned core a critical scientific decision point [3].

Scientific Justification: Why N-quinolin-6-ylbenzamide Cannot Be Casually Replaced by Generic Quinoline Benzamides


The substitution of N-quinolin-6-ylbenzamide with a generic quinoline benzamide derivative is scientifically unsound due to the profound impact that even minimal structural modifications exert on biological activity and physical properties. The unsubstituted N-quinolin-6-ylbenzamide exhibits an IC₅₀ of approximately 100 µM against eukaryotic translation initiation factor 4H (eIF4H) and 14.2 µM against polyadenylate-binding protein 1 (PABP1), representing a 7-fold difference in potency between these two related protein targets [1][2]. In stark contrast, the introduction of a single chlorine atom at the 2-position of the quinoline ring yields 2-chloro-N-quinolin-6-ylbenzamide, which displays an IC₅₀ of 1.9 µM against the KCNQ1 potassium channel—a completely distinct target profile [3]. Furthermore, more elaborate substitutions, such as those present in 3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]benzamide, can achieve sub-nanomolar potency (IC₅₀ = 0.38 nM) at the somatostatin receptor SST2, a 370,000-fold increase in target affinity compared to the parent compound's eIF4H activity [4]. The unsubstituted N-quinolin-6-ylbenzamide thus serves as a uniquely defined chemical probe that enables direct interrogation of structure–activity relationships without confounding substituent effects. Substituting it with a seemingly minor variant—such as a halogenated analog—introduces unforeseen target engagement, altered physicochemical properties, and fundamentally changes the biological readout. For research reproducibility and data integrity, procurement of the precisely defined CAS 219645-89-3 entity is mandatory.

Quantitative Differentiation Guide: N-quinolin-6-ylbenzamide vs. Key Structural Comparators


Differential Target Engagement: eIF4H vs. PABP1 Selectivity Profile

N-quinolin-6-ylbenzamide exhibits a 7.1-fold selectivity difference between two human translation initiation targets, demonstrating a measurable degree of target discrimination even at modest potency levels. This differential binding profile establishes a baseline for evaluating substituent effects on target selectivity [1][2].

Translation initiation Protein-protein interaction inhibitors Fragment-based drug discovery

Structural Comparator: Potency Divergence with 2-Chloro Analog

The introduction of a single chlorine substituent at the 2-position of the quinoline ring transforms the target engagement profile entirely. 2-Chloro-N-quinolin-6-ylbenzamide demonstrates 75-fold enhanced potency against the KCNQ1/MINK potassium channel (IC₅₀ = 1,900 nM) relative to the unsubstituted parent compound's activity against eIF4H, and a complete shift in target class from translation factors to ion channels [1][2].

Potassium channel modulation Structure-activity relationship Electrophysiology

HDAC Inhibitor SAR: N-quinolin-6-ylbenzamide as a Foundational Cap Group Scaffold

In a series of linker-less benzamide HDAC3 inhibitors, the quinolin-6-yl moiety—the identical cap group present in N-quinolin-6-ylbenzamide—confers high potency and remarkable isoform selectivity. Compound 5e, which incorporates the 6-quinolinyl cap, inhibits HDAC3 with an IC₅₀ of 560 nM and displays 46-fold selectivity over HDAC2 and 33-fold selectivity over HDAC1 [1]. This selectivity profile is directly attributable to the quinolin-6-yl cap group's interactions within the HDAC3 active site.

Epigenetics Histone deacetylase inhibitors Cancer therapeutics

NMR Fragment Library Qualification: Validated Structural Integrity for Fragment-Based Screening

N-quinolin-6-ylbenzamide has undergone rigorous NMR quality control and is deposited as a validated fragment in the Biological Magnetic Resonance Data Bank (BMRB) screening library (entry bmse011146) [1]. This qualification confirms the compound's structural integrity, purity, and suitability for fragment-based screening campaigns—a level of analytical characterization that generic commercial quinoline benzamides typically lack.

Fragment-based drug discovery NMR spectroscopy Quality control

Comparative Physicochemical Properties: Predicted vs. Halogenated Analogs

N-quinolin-6-ylbenzamide exhibits an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 42 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski's Rule of Five compliant). In contrast, halogenated analogs such as 2-chloro-N-quinolin-6-ylbenzamide (predicted XLogP ≈ 3.8) and 3,4-dichloro-N-quinolin-6-ylbenzamide (predicted XLogP ≈ 4.4) exhibit progressively higher lipophilicity that can substantially alter membrane permeability, protein binding, and non-specific binding characteristics in biochemical and cellular assays.

ADME prediction Lipophilicity Drug-likeness

Procurement-Driven Application Scenarios for N-quinolin-6-ylbenzamide (CAS 219645-89-3)


Fragment-Based Drug Discovery: Validated NMR Screening Fragment

N-quinolin-6-ylbenzamide is qualified and publicly archived in the BMRB fragment library (bmse011146) with full NMR spectroscopic characterization [1]. This validation ensures that the compound can be deployed immediately in ligand-observed or protein-observed NMR fragment screening campaigns without additional analytical qualification. Its moderate XLogP3 of 3.2 and TPSA of 42 Ų confer favorable aqueous solubility characteristics for fragment mixtures, while the unsubstituted scaffold minimizes the risk of aggregator-based false positives [2]. Procurement of this exact CAS-defined compound is essential for maintaining consistency with published fragment library composition and for cross-laboratory reproducibility of screening results.

HDAC Inhibitor Medicinal Chemistry: Reference Cap Group Scaffold

The quinolin-6-yl moiety serves as a privileged cap group in HDAC3-selective inhibitors, as demonstrated by compound 5e which achieves an IC₅₀ of 560 nM against HDAC3 with 46-fold selectivity over HDAC2 [3]. N-quinolin-6-ylbenzamide provides the unsubstituted reference scaffold for SAR expansion studies aimed at optimizing linker attachment points and exploring zinc-binding group variations. The absence of substituents on the quinoline or benzamide rings allows chemists to systematically probe substitution effects without confounding baseline activity. This compound is thus an indispensable control and starting material for any HDAC inhibitor program targeting the quinoline cap group chemical space.

Target Engagement Profiling: Translation Initiation Factor Assay Control

N-quinolin-6-ylbenzamide demonstrates a defined, albeit modest, inhibition profile against eIF4H (IC₅₀ = 100 µM) and PABP1 (IC₅₀ = 14.2 µM) [4][5]. This established activity makes the compound suitable as a weak-affinity control or baseline comparator in high-throughput screens aimed at discovering more potent translation initiation inhibitors. The 7-fold differential between these two related proteins provides a built-in selectivity reference that can be used to benchmark the performance of derivative libraries. Substituting this compound with a halogenated analog would introduce an entirely different target engagement profile and invalidate comparisons to historical screening data.

SAR Probes: Minimizing Off-Target Ion Channel Activity

Whereas halogenated quinoline benzamides such as 2-chloro-N-quinolin-6-ylbenzamide exhibit measurable potassium channel activity (KCNQ1/MINK IC₅₀ = 1.9 µM), the unsubstituted N-quinolin-6-ylbenzamide shows no documented ion channel interaction [2][6]. For researchers conducting cellular assays where KCNQ1 modulation could confound phenotypic readouts, the unsubstituted parent compound offers a cleaner pharmacological tool. The lower lipophilicity (XLogP3 = 3.2 vs. predicted 3.8 for the chloro analog) further reduces the likelihood of non-specific membrane partitioning and off-target effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-quinolin-6-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.